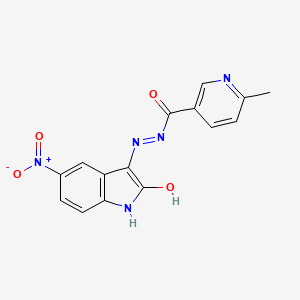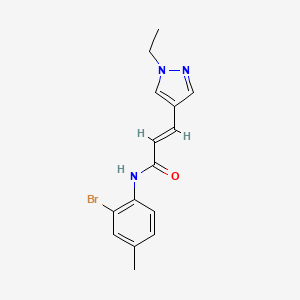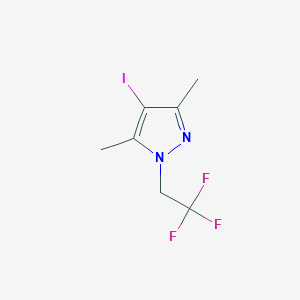
6-methyl-N'-(5-nitro-2-oxoindol-3-yl)pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-METHYL-N’~3~-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)NICOTINOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-N’~3~-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)NICOTINOHYDRAZIDE typically involves the condensation of 6-methyl nicotinohydrazide with 5-nitro-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-METHYL-N’~3~-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)NICOTINOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions include various nitro, amino, and substituted indole derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
6-METHYL-N’~3~-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)NICOTINOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-METHYL-N’~3~-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)NICOTINOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
5-Nitroindole: A simpler indole derivative with antimicrobial properties.
Nicotinohydrazide: A precursor in the synthesis of various hydrazide derivatives.
Uniqueness
6-METHYL-N’~3~-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)NICOTINOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in scientific research .
Properties
CAS No. |
5678-44-4 |
|---|---|
Molecular Formula |
C15H11N5O4 |
Molecular Weight |
325.28 g/mol |
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H11N5O4/c1-8-2-3-9(7-16-8)14(21)19-18-13-11-6-10(20(23)24)4-5-12(11)17-15(13)22/h2-7,17,22H,1H3 |
InChI Key |
PXINERWZSNCAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10904878.png)
![N-cyclopropyl-2-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10904888.png)
![ethyl (2E)-5-(4-bromophenyl)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10904896.png)
![(16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]androst-5-en-17-one](/img/structure/B10904897.png)

![5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10904903.png)


![Tetraethyl 2,2'-[butane-1,4-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate](/img/structure/B10904911.png)
![N-cyclopropyl-2-[(4-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B10904914.png)
![4-(dimethylamino)-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide](/img/structure/B10904941.png)
![N-(3,4-dichlorophenyl)-4-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B10904944.png)
![N'~1~,N'~6~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hexanedihydrazide](/img/structure/B10904948.png)
